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Compound of Interest

Compound Name: 4-Ethenyloxane-4-carboxylic acid

Cat. No.: B2502634

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the novel compound, 4-Ethenyloxane-4-carboxylic acid. Due to the absence of published
empirical data for this specific molecule, this document presents predicted spectroscopic
characteristics based on the well-established principles of nuclear magnetic resonance (NMR)
spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for its constituent
functional groups: a tetrahydropyran (oxane) ring, a vinyl group, and a carboxylic acid. Detailed
experimental protocols for acquiring such data are also provided, along with a generalized
workflow for the spectroscopic identification of new chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for 4-
Ethenyloxane-4-carboxylic acid. These predictions are derived from analogous structures
and established chemical shift and absorption frequency ranges for the respective functional
moieties.

Table 1: Predicted 'H NMR Spectroscopic Data
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. Predicted Chemical
Proton Assignment

_ N Predicted Coupling
Predicted Multiplicity

Shift (8, ppm) Constants (J, Hz)
Carboxylic Acid (- )
10.0-13.0 Singlet (broad)
COOH)
] Jtrans = 16-18, Jcis =
Vinyl (-CH=CHz) 5.8-6.0 Doublet of doublets
10-12
] ) Jtrans = 16-18, Jcis =
Vinyl (=CH2) 5.0-5.3 Multiplet
10-12, Jgem = 1-3
Oxane Ring (-O-CHz2-) 3.5-4.0 Multiplet
Oxane Ring (-CH2-) 15-2.0 Multiplet
. 1 13

Carbon Assignment

Predicted Chemical Shift (5, ppm)

Carboxylic Acid (-COOH) 175-185
Quaternary Carbon (-C(COOQOH)-) 75-85
Vinyl (-CH=CH2) 135 - 145
Vinyl (=CHz) 115 - 125
Oxane Ring (-O-CHz-) 65-75
Oxane Ring (-CHz-) 20-35

Table 3: Predicted IR Absorption Data
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Functional Group Vibrational Mode

Predicted Absorption

Range (cm™?)

Intensity

Carboxylic Acid (-OH) O-H stretch 2500 - 3300 Broad, Strong
Carboxylic Acid (C=0)  C=0 stretch 1700 - 1725 Strong

Vinyl Group (=C-H) C-H stretch 3010 - 3095 Medium

Vinyl Group (C=C) C=C stretch 1640 - 1680 Medium

Oxane Ring (C-O) C-O stretch 1050 - 1150 Strong

Alkane (C-H) C-H stretch 2850 - 2960 Medium-Strong

Table 4: Predicted Major Mass Spectrometry Fragments

(Electron lonization)

m/z Proposed Fragment Identity Fragmentation Pathway
156 [M]* Molecular lon
Loss of the carboxylic acid
111 [M - COOHJ*
group
99 [CsH702]* Cleavage of the vinyl group
Ring opening and subsequent
85 [CsHeO]* 9P ) g a
fragmentation
Further fragmentation of the
55 [C3H3O0]* or [CaH7]* )
oxane ring
45 [COOH]* Carboxylic acid fragment

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a novel

compound such as 4-Ethenyloxane-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution *H and *3C NMR spectra to determine the chemical

structure and connectivity of the molecule.

Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de). Add a small amount of tetramethylsilane
(TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:

o Tune and shim the spectrometer to achieve optimal field homogeneity.

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: spectral width of 15 ppm, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and 16-32 scans.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shifts to the TMS signal.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Protocol:
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o Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR
crystal. No extensive sample preparation is required.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Data Acquisition:

o

Record a background spectrum of the clean, empty ATR crystal.

[¢]

Apply the sample to the crystal and ensure good contact using the pressure arm.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1.

[e]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final absorbance or transmittance spectrum.

Electrospray lonization-Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation
pattern.

Protocol:

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 ug/mL) in a
solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small
amount of formic acid or ammonium acetate may be added to promote ionization.

 Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization
source (e.g., Q-TOF, Orbitrap).

o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

o Acquire mass spectra in both positive and negative ion modes.
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o Set the mass range to scan from m/z 50 to 500.

o Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) to maximize the signal of the molecular ion.

e Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by
selecting the molecular ion ([M+H]* or [M-H]~) and subjecting it to collision-induced
dissociation (CID) to generate a fragment ion spectrum.

o Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and
characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a new
chemical entity.
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Spectroscopic Analysis Workflow
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Caption: A generalized workflow for the spectroscopic characterization of a novel chemical
compound.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 4-Ethenyloxane-4-
carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2502634#spectroscopic-data-for-4-ethenyloxane-4-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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